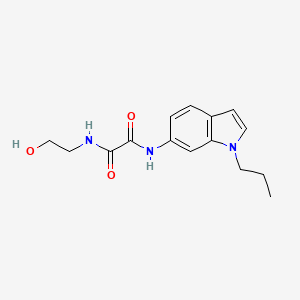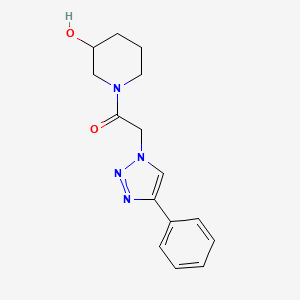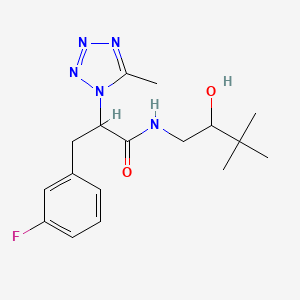
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research applications. This compound is of interest due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of cancer cell growth, the modulation of neurotransmitter levels in the brain, and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its potential to inhibit cancer cell growth. Another advantage is its ability to modulate neurotransmitter levels in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One direction is to further investigate the compound's potential as a treatment for Parkinson's disease. Another direction is to explore the compound's mechanism of action in greater detail. Additionally, research could be conducted to optimize the synthesis of the compound and to develop more efficient methods for its production.
Synthesemethoden
The synthesis of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been described in the literature. One method involves the reaction of 3,4-dihydroisoquinoline-2-carboxylic acid with cyclohexene in the presence of a catalyst, followed by reaction with formaldehyde and reduction with sodium borohydride. Another method involves the reaction of 3,4-dihydroisoquinoline-2-carboxylic acid with cyclohexene oxide in the presence of a catalyst, followed by reaction with formaldehyde and reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied for its potential use in scientific research applications. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. Another study examined the compound's potential as a treatment for Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-16-15-9-5-4-6-13(15)10-11-19(16)17(21)18-14-7-2-1-3-8-14/h1-2,4-6,9,14,16,20H,3,7-8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJFCCOAJHLXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC3=CC=CC=C3C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)

![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)

